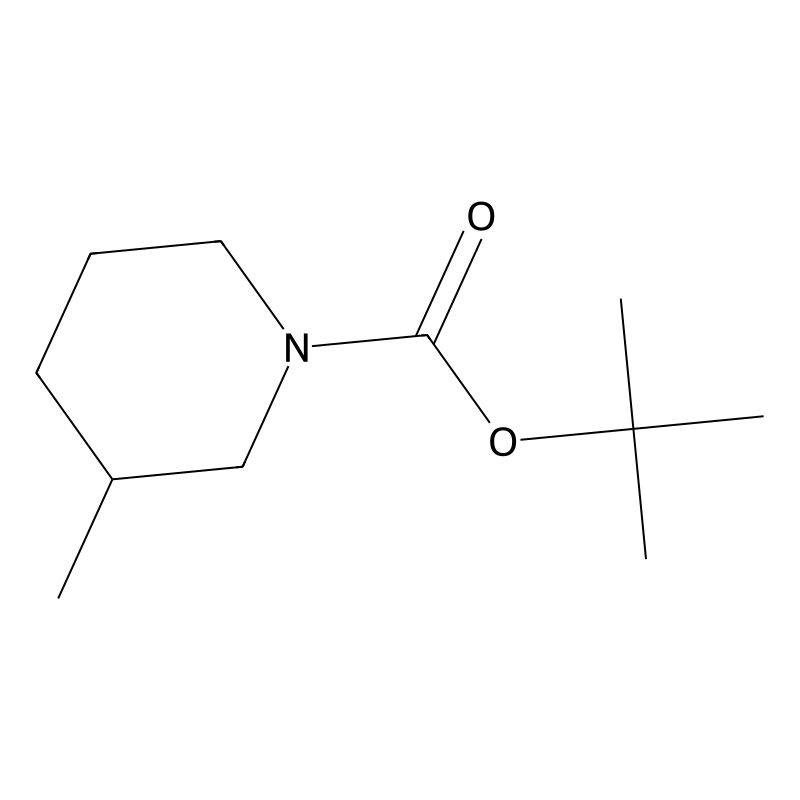

Tert-butyl 3-methylpiperidine-1-carboxylate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Tert-butyl 3-methylpiperidine-1-carboxylate is an organic compound characterized by its piperidine ring structure substituted with a tert-butyl group and a carboxylate functional group. Its molecular formula is , and it has a molecular weight of approximately 223.3 g/mol. This compound is notable for its unique structural features, which confer distinct chemical properties and potential biological activities.

Synthesis of Organic Compounds:

Tert-butyl 3-methylpiperidine-1-carboxylate (Boc-3-methylpiperidine) serves as a valuable building block in the synthesis of various organic compounds. Its presence of a protected amine group (Boc) and a reactive ester functionality allows for controlled manipulation and incorporation into diverse molecules. Studies have utilized Boc-3-methylpiperidine for the synthesis of:

- Heterocyclic compounds: These include pyrazoles, [] which possess diverse biological activities, and tetrahydroisoquinolines, [] a class of compounds with potential applications in treating neurodegenerative diseases.

- Peptides: Boc-3-methylpiperidine can be incorporated into peptide chains using standard coupling techniques, as demonstrated in the synthesis of potent inhibitors of HIV-1 protease. []

Medicinal Chemistry:

The structural features of Boc-3-methylpiperidine have led to its exploration in the development of potential therapeutic agents. Research has investigated its potential role in:

- Anticonvulsant activity: Studies suggest Boc-3-methylpiperidine derivatives may exhibit anticonvulsant properties, offering potential for treating epilepsy. []

- Anticancer activity: Certain derivatives of Boc-3-methylpiperidine have shown promising anticancer activity in cell line studies, warranting further investigation. []

Material Science:

Boc-3-methylpiperidine has been explored in the development of functional materials. Research has shown its potential application in the synthesis of:

- Polymers: Incorporation of Boc-3-methylpiperidine into polymer structures can lead to materials with unique properties, such as self-assembly and responsiveness to external stimuli. []

- Ionic liquids: These are molten salts with potential applications in various fields. Studies have explored the use of Boc-3-methylpiperidine in the design of task-specific ionic liquids. []

- Oxidation: This process can yield various oxidized derivatives, typically using agents like potassium permanganate or chromium trioxide.

- Reduction: The ethynyl group in related compounds can be reduced to form ethyl groups, often facilitated by hydrogenation methods using palladium on carbon as a catalyst.

- Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the ethynyl group under basic conditions .

Research indicates that tert-butyl 3-methylpiperidine-1-carboxylate may exhibit significant biological activity. Preliminary studies suggest potential anti-inflammatory and analgesic properties. Furthermore, compounds with similar structures have shown promise as inhibitors of enzymes involved in metabolic pathways, indicating that this compound could have therapeutic applications in treating metabolic disorders .

The synthesis of tert-butyl 3-methylpiperidine-1-carboxylate typically involves the following steps:

- Formation of the Piperidine Derivative: The reaction begins with 3-methylpiperidine and tert-butyl chloroformate in the presence of a base such as triethylamine.

- Introduction of Functional Groups: Further modifications may include reactions with ethynyl halides through Sonogashira coupling to introduce additional functional groups .

Tert-butyl 3-methylpiperidine-1-carboxylate finds applications across various fields:

- Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.

- Biology: The compound is studied for its interactions with biological macromolecules, which may lead to new drug candidates.

- Medicine: It has potential therapeutic applications, particularly in drug development.

- Industry: Used in developing new materials and as a reagent in various industrial chemical processes .

Interaction studies focus on the binding affinity and activity of tert-butyl 3-methylpiperidine-1-carboxylate against specific biological targets. Techniques such as high-performance liquid chromatography and gas chromatography are employed to analyze these interactions . These studies are crucial for understanding the compound's mechanism of action and potential therapeutic uses.

Several compounds share structural similarities with tert-butyl 3-methylpiperidine-1-carboxylate. Here are some notable examples:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| Tert-butyl 4-formyl-3-methylpiperidine-1-carboxylate | Different position of the formyl group | |

| Tert-butyl 3-hydroxy-3-methylpiperidine-1-carboxylate | Hydroxymethyl group instead of formyl | |

| Tert-butyl 4-hydroxy-3-methylpiperidine-1-carboxylate | Hydroxymethyl at a different position |

Uniqueness

Tert-butyl 3-methylpiperidine-1-carboxylate is unique due to the combination of the tert-butyl ester and piperidine ring structures. This combination imparts distinct reactivity and stability compared to similar compounds, making it valuable for various synthetic and research applications .

Tert-butyl 3-methylpiperidine-1-carboxylate, a tert-butoxycarbonyl (Boc)-protected piperidine derivative, emerged as a critical synthetic intermediate in the early 21st century. Its development aligns with advancements in amine protection strategies, particularly the use of Boc groups to enable selective functionalization in complex molecule synthesis. While exact discovery dates remain undocumented, its structural design reflects modern organic chemistry's emphasis on modular building blocks for drug discovery.

Structural Significance in Organic Chemistry

The compound's architecture combines a piperidine core, a Boc-protected amine, and a 3-methyl substituent. This structure provides:

- Steric Control: The tert-butyl group sterically hinders reactions at the nitrogen, directing chemistry to other positions.

- Electronic Effects: The methyl group at C3 influences reactivity through inductive and hyperconjugative interactions.

- Protective Functionality: The Boc group offers acid-labile protection, enabling orthogonal deprotection under mild conditions (e.g., trifluoroacetic acid).

Role as a Versatile Synthetic Intermediate

Tert-butyl 3-methylpiperidine-1-carboxylate serves as a chiral scaffold in synthesizing:

Amine Protection Using Di-tert-butyl Dicarbonate

The synthesis of tert-butyl 3-methylpiperidine-1-carboxylate primarily relies on the tert-butoxycarbonyl protection strategy, which utilizes di-tert-butyl dicarbonate as the protecting reagent [4]. This pyrocarbonate compound reacts with amines to form N-tert-butoxycarbonyl derivatives, commonly referred to as Boc derivatives [4]. The reaction mechanism involves the nucleophilic attack of the amine nitrogen on the carbonyl carbon of di-tert-butyl dicarbonate, resulting in the formation of the desired carbamate linkage [15].

The general synthetic approach begins with 3-methylpiperidine as the starting material, which undergoes protection of the nitrogen atom through reaction with di-tert-butyl dicarbonate . The reaction proceeds through an intermediate where one tert-butyl carbonate group acts as a leaving group, followed by the formation of the stable N-Boc protected piperidine derivative [16]. This method is particularly advantageous due to the stability of the Boc group under basic conditions and its compatibility with various functional groups [4].

Traditional Boc Protection Methods - Reaction Conditions

| Method | Solvent | Temperature (°C) | Time | Typical Yield (%) | Base Equivalent |

|---|---|---|---|---|---|

| Di-tert-butyl dicarbonate + DMAP | Acetonitrile | 40 | 2-6 hours | 85-95 | 1.1-1.5 |

| Di-tert-butyl dicarbonate + NaOH | Water/THF | 0 to RT | 1-3 hours | 80-90 | 1.0-1.2 |

| Di-tert-butyl dicarbonate + NaHCO3 | Water/THF | RT | 2-4 hours | 75-85 | 1.0-1.5 |

| Tert-butyl chloroformate + TEA | Dichloromethane | RT | 1-2 hours | 80-92 | 1.2-1.8 |

| On-water reaction (Boc2O + amine) | Water | RT | 30 min - 2 hours | 70-85 | None |

The mechanism of Boc protection using 4-dimethylaminopyridine involves initial nucleophilic attack by the catalyst on di-tert-butyl dicarbonate, forming a reactive intermediate [16]. This intermediate then undergoes attack by the amine substrate, resulting in the release of the catalyst and formation of tert-butyl carbonate, which subsequently decomposes to yield carbon dioxide and tert-butanol [16]. The reaction conditions typically require careful control of temperature and the gradual addition of the catalyst to avoid rapid gas formation [16].

Alternative approaches include the use of tert-butyl chloroformate in the presence of triethylamine, which provides comparable yields under mild conditions [19]. This method offers advantages in terms of reaction rate and can be performed at room temperature with high selectivity [19]. The preparation of protected amines can also be accomplished through direct reaction of alkyl halides with di-tert-butyl-iminodicarboxylate, although this approach is less commonly employed for piperidine derivatives [19].

Solvent and Base Optimization

The selection of appropriate solvents and bases plays a crucial role in optimizing the efficiency and selectivity of tert-butyl 3-methylpiperidine-1-carboxylate synthesis [15] [19]. Solvent effects significantly influence reaction rates, product selectivity, and overall yields in Boc protection reactions [18].

Solvent and Base Optimization - Comparative Analysis

| Solvent | Polarity | Reaction Rate | Product Selectivity | Temperature Range (°C) |

|---|---|---|---|---|

| Acetonitrile | Polar aprotic | Fast | High | 40-80 |

| Dichloromethane | Nonpolar aprotic | Moderate | High | 25-40 |

| Tetrahydrofuran | Polar aprotic | Moderate | Moderate | 40-60 |

| Water | Polar protic | Fast | Moderate | 25-100 |

| Methanol | Polar protic | Slow | Low | 25-65 |

| Toluene | Nonpolar aromatic | Slow | Low | 60-110 |

| Dioxane | Polar aprotic | Moderate | Moderate | 50-80 |

| Dimethylformamide | Polar aprotic | Moderate | Moderate | 60-100 |

Acetonitrile has emerged as the preferred solvent for many Boc protection reactions due to its polar aprotic nature and ability to dissolve both the amine substrate and di-tert-butyl dicarbonate effectively [26]. The reaction in acetonitrile shows significant temperature dependence, with optimal results obtained at elevated temperatures around 60-80°C [26]. At room temperature, acetonitrile may lead to formation of undesired Boc-derivative side products, while higher temperatures favor the formation of the target tert-butyl ether product [26].

The choice of base is equally critical for achieving high yields and selectivity [15] [19]. Sodium bicarbonate represents a mild base option that provides good compatibility with sensitive functional groups and allows for easy workup procedures [19]. The reaction using sodium bicarbonate typically proceeds through a biphasic system with chloroform and water, offering advantages in terms of product isolation [19].

4-Dimethylaminopyridine serves as both a base and nucleophilic catalyst, significantly accelerating the rate of Boc protection while maintaining high selectivity [15] [19]. The optimal loading of 4-dimethylaminopyridine typically ranges from 5-10 mol%, with higher loadings potentially leading to increased side reactions [16]. The catalytic effect arises from the formation of a more reactive acyl-pyridinium intermediate that facilitates nucleophilic attack by the amine substrate [16].

Sodium hydroxide provides strong basic conditions suitable for reactions requiring rapid conversion, particularly in aqueous or mixed aqueous-organic solvent systems [15]. The use of sodium hydroxide typically requires careful temperature control, with reactions initiated at 0°C and gradually warmed to room temperature to prevent side reactions [15]. Water-tetrahydrofuran mixtures with sodium hydroxide offer excellent yields for most amine substrates while maintaining mild reaction conditions [19].

Recent developments in green chemistry have led to the exploration of water as a reaction medium for Boc protection [15]. The on-water reaction approach eliminates the need for organic solvents and additional bases, representing an environmentally benign alternative [15]. This method involves simple stirring of the amine and di-tert-butyl dicarbonate in water at ambient temperature, achieving good yields for most substrates [15].

Modern Catalytic Approaches

Transition Metal-Mediated Reactions

Transition metal catalysis has emerged as a powerful tool for the synthesis of substituted piperidine derivatives, including tert-butyl 3-methylpiperidine-1-carboxylate [7] [8]. These approaches offer enhanced selectivity, improved functional group tolerance, and access to complex molecular architectures that are difficult to achieve through traditional methods [9].

Transition Metal-Mediated Reactions - Performance Data

| Metal Catalyst | Substrate Type | Reaction Type | Enantioselectivity (% ee) | Yield (%) | Temperature (°C) |

|---|---|---|---|---|---|

| Rh(cod)(OH)]2 + L1 | Dihydropyridines | Asymmetric carbometalation | 85-99 | 70-95 | 25 |

| Pd(PPh3)4 | Vinyl bromides + aminoalkenes | Coupling/cyclization | Racemic | 64-85 | 80-120 |

| Cu(OTf)2 + ligand | N-arylacrylamides + iodopiperidines | Photocatalytic coupling | Not reported | 80-92 | 25 |

| Ru-complex | Glutaric dialdehyde + anilines | Double reductive amination | Not reported | 65-85 | 60-80 |

| Ir-complex | γ,δ-amino alkenes | Hydroamination | Not reported | 60-80 | 80-100 |

| Pt(II)-complex | Aminoalkenes | Hydroamination | Not reported | 55-75 | 60-80 |

Rhodium-catalyzed asymmetric carbometalation represents one of the most successful approaches for the enantioselective synthesis of 3-substituted piperidines [9] [24]. This methodology employs rhodium complexes with chiral ligands to achieve highly regio- and enantioselective functionalization of dihydropyridine substrates [9]. The reaction proceeds through coordination of the chiral ligand with rhodium hydroxide dimer, followed by transmetalation with aryl boronic acids to generate the active rhodium-aryl complex [9].

The carbometalation mechanism involves regioselective insertion of the rhodium-carbon bond across the dihydropyridine double bond, generating a rhodium-alkyl intermediate [9]. This intermediate undergoes protodemetalation in the presence of water to afford the 3-substituted tetrahydropyridine product with excellent enantioselectivity [9]. The method demonstrates broad functional group tolerance and can be performed on gram scale, making it suitable for practical synthetic applications [9].

Palladium-catalyzed cross-coupling reactions provide access to vinyl-substituted piperidine derivatives through coupling of vinyl bromides with aminoalkene substrates [7]. The reaction employs palladium acetate as the catalyst in combination with tri-ortho-tolylphosphine ligand, proceeding through oxidative addition of the vinyl bromide followed by coordination and insertion of the aminoalkene [34]. The cyclization occurs via a π-allylpalladium intermediate that adopts a pseudoaxial conformation to minimize strain in the transition state [34].

Copper-mediated photocatalytic approaches have gained attention for their ability to facilitate coupling reactions under mild conditions [2]. These reactions typically employ copper triflate complexes with appropriate ligands to activate N-arylacrylamide substrates toward coupling with iodopiperidine derivatives [2]. The photocatalytic process involves irradiation with light-emitting diodes at specific wavelengths to generate reactive intermediates that undergo subsequent coupling and cyclization [2].

Ruthenium complexes enable double reductive amination reactions that convert dialdehyde substrates into piperidine products in a single step [20]. This approach is particularly valuable for accessing heavily substituted piperidine derivatives with multiple stereocenters [20]. The reaction requires careful substrate design to ensure selective formation of the six-membered ring over competing five-membered ring cyclization [20].

Organocatalytic Pathways

Organocatalysis has emerged as a sustainable and efficient approach for the synthesis of enantioenriched piperidine derivatives [10] [13] [21]. These methods utilize small organic molecules as catalysts, offering advantages in terms of environmental impact, cost-effectiveness, and operational simplicity [11].

Organocatalytic Pathways - Comparative Performance

| Organocatalyst | Reaction Mechanism | Product Type | Enantioselectivity (% ee) | Catalyst Loading (mol%) | Reaction Time |

|---|---|---|---|---|---|

| Chiral phosphoric acid | Intramolecular cyclization | 3-substituted piperidines | 85-99 | 10 | 1-24 hours |

| Piperidine | Knoevenagel condensation | Condensation products | Racemic | 25 | 2-6 hours |

| DMAP | Nucleophilic catalysis | Carbamate formation | Not applicable | 5-10 | 1-4 hours |

| Proline derivatives | Enamine catalysis | Substituted piperidines | 70-95 | 20 | 12-48 hours |

| Cinchona alkaloids | Phase transfer catalysis | Alkylated piperidines | 60-90 | 10-20 | 6-24 hours |

| Chiral thiourea | Hydrogen bonding activation | Functionalized piperidines | 75-92 | 10-15 | 8-24 hours |

Chiral phosphoric acid catalysis represents the most successful organocatalytic approach for enantioselective piperidine synthesis [21]. The methodology involves intramolecular cyclization of unsaturated acetal substrates catalyzed by chiral phosphoric acids to generate functionalized piperidine products [21]. The reaction proceeds through formation of a mixed chiral phosphate acetal intermediate, which undergoes a concerted, asynchronous substitution-like displacement to yield the product with high stereoselectivity [21].

The mechanism involves initial coordination of the substrate to the chiral phosphoric acid catalyst, followed by activation of the acetal functionality toward nucleophilic attack [21]. The chiral environment provided by the phosphoric acid induces high levels of enantioselectivity through preferential coordination of one face of the substrate [21]. The reaction products undergo subsequent in situ enantioenrichment through acetalization of the minor enantiomer, leading to further improvement in optical purity over time [21].

Piperidine-catalyzed Knoevenagel condensation reactions provide access to piperidine-containing condensation products through nucleophilic activation of carbonyl compounds [10]. The reaction involves formation of a carbinolamine intermediate through attack of piperidine on the aldehyde substrate, followed by elimination to generate an iminium ion [10]. The iminium ion undergoes nucleophilic attack by activated methylene compounds to form the final condensation product [10].

Proline and its derivatives serve as effective organocatalysts for enamine-mediated transformations leading to substituted piperidine products [13]. These reactions proceed through formation of an enamine intermediate between the proline catalyst and a carbonyl substrate, followed by nucleophilic attack on an electrophilic partner [13]. The stereochemistry of the proline catalyst dictates the facial selectivity of the nucleophilic attack, leading to predictable stereochemical outcomes [13].

Cinchona alkaloid-based phase transfer catalysis enables the synthesis of alkylated piperidine derivatives under mild conditions [11]. These reactions typically involve deprotonation of a piperidine substrate by the basic quinuclidine nitrogen of the catalyst, followed by alkylation with an appropriate electrophile [11]. The chiral environment provided by the alkaloid framework induces enantioselectivity through preferential formation of one enantiomer of the alkylated product [11].

Stereoselective Synthesis Techniques

Chiral Auxiliary Applications

Chiral auxiliary-mediated synthesis represents a well-established approach for achieving high levels of stereoselectivity in piperidine construction [22] [23]. These methods rely on the temporary attachment of a chiral auxiliary to the substrate, which directs the stereochemical outcome of subsequent transformations [11].

Stereoselective Synthesis Techniques - Performance Comparison

| Approach | Stereoselectivity | Diastereomeric Ratio | Enantiomeric Excess (% ee) | Typical Yield (%) | Removal Conditions |

|---|---|---|---|---|---|

| Chiral auxiliary (sulfinamide) | syn-selective | 20:1 to >50:1 | 70-85 | 65-80 | Acidic (TFA) |

| Chiral auxiliary (oxazolidinone) | anti-selective | 10:1 to 30:1 | 75-90 | 70-85 | Basic (LiOH) |

| Asymmetric hydrogenation (Rh) | R or S configurable | Not applicable | 85-99 | 80-95 | Not applicable |

| Asymmetric hydrogenation (Ru) | R or S configurable | Not applicable | 80-95 | 75-90 | Not applicable |

| Asymmetric carbometalation | Highly enantioselective | Not applicable | 85-99 | 70-95 | Not applicable |

| Chiral phosphate acetal formation | Highly enantioselective | Not applicable | 81-95 | 62-88 | Acidic conditions |

Sulfinamide-based chiral auxiliaries provide excellent diastereoselectivity in the synthesis of 2,6-disubstituted piperidines [23]. The methodology involves attachment of a chiral sulfinamide group to the substrate, which directs the facial selectivity of subsequent hydrogenation or reduction reactions [23]. The stereochemical outcome arises from preferential approach of the reducing agent from the less hindered face of the sulfinamide-substituted substrate [23].

The removal of sulfinamide auxiliaries typically requires acidic conditions, with trifluoroacetic acid being the most commonly employed reagent [23]. The deprotection proceeds through protonation of the sulfinamide nitrogen, followed by nucleophilic attack by water to regenerate the free amine [23]. This process can be performed under mild conditions while maintaining the integrity of other functional groups present in the molecule [23].

Oxazolidinone-based chiral auxiliaries offer complementary stereoselectivity to sulfinamide systems, typically favoring anti-selective transformations [23]. These auxiliaries are particularly effective in aldol-type reactions and conjugate additions, where the rigid bicyclic structure provides effective stereochemical control [34]. The oxazolidinone framework coordinates to metal centers in a predictable manner, leading to consistent stereochemical outcomes across a range of substrates [34].

The application of chiral auxiliaries in radical cyclization reactions has proven particularly effective for the synthesis of multisubstituted piperidines [23]. These reactions proceed through 6-exo cyclization of stabilized radicals onto α,β-unsaturated ester acceptors, with the chiral auxiliary controlling the facial selectivity of the cyclization [23]. The methodology provides access to 2,4,5-trisubstituted piperidines with high diastereoselectivity, typically favoring formation of only two of the four possible stereoisomers [23].

Asymmetric Hydrogenation

Asymmetric hydrogenation represents one of the most reliable and scalable methods for the enantioselective synthesis of chiral piperidine derivatives [12] [25]. This approach utilizes chiral transition metal catalysts to achieve selective reduction of prochiral substrates with high levels of enantioselectivity [9].

Rhodium-catalyzed asymmetric hydrogenation has emerged as the method of choice for many piperidine synthesis applications [9] [12]. The reaction typically employs rhodium complexes with chiral diphosphine ligands to achieve selective hydrogenation of substituted pyridine or dihydropyridine substrates [9]. The enantioselectivity arises from preferential coordination and reduction of one face of the substrate due to steric interactions with the chiral ligand [12].

The substrate scope of rhodium-catalyzed asymmetric hydrogenation encompasses a wide range of substituted pyridines and quinolines [12]. The reaction conditions are typically mild, requiring hydrogen pressures of 1-10 atmospheres and temperatures ranging from room temperature to 60°C [12]. The choice of solvent significantly influences both the reaction rate and enantioselectivity, with polar protic solvents generally providing superior results [25].

Ruthenium-based catalysts offer complementary reactivity and selectivity profiles to rhodium systems [20]. These catalysts are particularly effective for the hydrogenation of highly substituted or sterically hindered substrates that prove challenging for rhodium-based systems [20]. The mechanism of ruthenium-catalyzed hydrogenation involves initial coordination of the substrate to the metal center, followed by sequential addition of hydrogen atoms with retention of stereochemistry [20].

Recent advances in asymmetric transfer hydrogenation have provided alternative approaches that avoid the use of gaseous hydrogen [12]. These reactions employ hydrogen donors such as formic acid or isopropanol in combination with chiral ruthenium or iridium catalysts [12]. The transfer hydrogenation approach offers advantages in terms of operational simplicity and safety while maintaining high levels of enantioselectivity [12].